5-Oxa-2-azaspiro[3.5]nonane oxalate 5-Oxa-2-azaspiro[3.5]nonane oxalate
Brand Name: Vulcanchem
CAS No.: 138387-19-6; 1427359-47-4
VCID: VC7051016
InChI: InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
SMILES: C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Molecular Formula: C9H15NO5
Molecular Weight: 217.221

5-Oxa-2-azaspiro[3.5]nonane oxalate

CAS No.: 138387-19-6; 1427359-47-4

Cat. No.: VC7051016

Molecular Formula: C9H15NO5

Molecular Weight: 217.221

* For research use only. Not for human or veterinary use.

5-Oxa-2-azaspiro[3.5]nonane oxalate - 138387-19-6; 1427359-47-4

Specification

CAS No. 138387-19-6; 1427359-47-4
Molecular Formula C9H15NO5
Molecular Weight 217.221
IUPAC Name 5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Standard InChI InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Standard InChI Key YCPQYPIJYODIKC-UHFFFAOYSA-N
SMILES C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic backbone where a nitrogen atom is integrated into a bicyclic system comprising a five-membered oxolane ring fused to a six-membered azaspiro structure. The oxalate counterion (C₂H₂O₄²⁻) forms a stable salt with the protonated amine group, improving crystallinity and handling properties. The molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityEnhanced in polar solvents
Storage ConditionsRoom temperature, inert gas

The oxalate salt’s improved solubility in aqueous and organic media compared to its free base form facilitates its use in diverse reaction conditions .

Synthesis Methods and Optimization

Patent-Based Synthetic Route

A four-step synthesis outlined in Chinese Patent CN113214290A (2021) provides a scalable industrial method :

Step 1: Acylation of 3-((Benzylamino)methyl)oxetane-3-ol

The starting material reacts with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) to yield an intermediate amide. Optimal molar ratios (1:1.1 substrate-to-chloroacetyl chloride) minimize side reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator